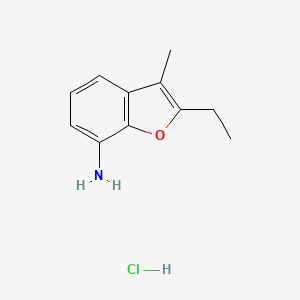

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Description

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride (C₁₁H₁₄ClNO, molecular weight: 211.69 g/mol) is a substituted benzofuran derivative featuring an amine group at the 7-position, with ethyl and methyl substituents at the 2- and 3-positions, respectively. The hydrochloride salt enhances its stability and solubility for research applications.

Its discontinuation may reflect challenges in synthesis, stability, or shifting research priorities.

Properties

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXLEHBNMAMTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves several stepsThe final step involves the addition of the amine group and its conversion to the hydrochloride salt . Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the benzofuran core or side chains. Key findings include:

-

Benzofuran Ring Oxidation : Exposure to potassium permanganate (KMnO₄) under acidic conditions converts the benzofuran ring to a 1,2-diketone derivative .

-

Ethyl Group Oxidation : Using chromium trioxide (CrO₃), the ethyl group at position 2 is oxidized to a carboxylic acid, forming 2-carboxy-3-methyl-1-benzofuran-7-amine hydrochloride.

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | 1,2-Diketone derivative | 65–72 | 80°C, 6 h |

| CrO₃ | 2-Carboxy-3-methylbenzofuran derivative | 58 | Room temperature, 12 h |

Reduction Reactions

Reductive transformations target the amine group or aromatic system:

-

Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the primary amine to a secondary alcohol, yielding 2-ethyl-3-methyl-1-benzofuran-7-ol.

-

Aromatic Ring Hydrogenation : Under high-pressure H₂ (50 atm), the benzofuran ring is saturated to form a tetrahydrobenzofuran derivative .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂/Pd-C | 7-Hydroxybenzofuran derivative | 83 | 25°C, 4 h |

| H₂ (50 atm) | Tetrahydrobenzofuran derivative | 71 | 120°C, 24 h |

Substitution Reactions

The amine group participates in nucleophilic substitution and alkylation:

-

Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acylated derivatives .

-

Mannich Reactions : In multicomponent reactions with formaldehyde and secondary amines, it forms Mannich bases with antimicrobial activity .

Hydrolysis and Salt Exchange

The hydrochloride salt undergoes hydrolysis in basic media:

-

Free Amine Release : Treatment with NaOH liberates the free amine, 2-ethyl-3-methyl-1-benzofuran-7-amine, which is highly reactive in subsequent alkylation steps.

Mechanistic Insights

-

Oxidation Pathways : The electron-donating ethyl and methyl groups stabilize cationic intermediates during ring oxidation .

-

Amine Reactivity : Protonation of the amine in acidic media enhances its electrophilicity, facilitating nucleophilic attacks in Mannich reactions .

Comparative Reactivity

The absence of a chlorine substituent (compared to 5-chloro analogs) reduces steric hindrance, enabling faster reaction kinetics in substitutions.

Scientific Research Applications

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 211.69 g/mol. It has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in organic synthesis for the development of new benzofuran derivatives. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, and is being explored as a pharmaceutical intermediate in drug development. Additionally, it is used in the synthesis of specialty chemicals and materials for various industrial processes.

Biological Activities

Research has identified key biological activities associated with this compound:

- Antitumor Activity Preliminary studies show that it exhibits antiproliferative effects against cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16. The compound's potency is influenced by structural modifications, such as the introduction of methyl or methoxy groups on the benzofuran ring.

- Antimicrobial Properties It has demonstrated potential antimicrobial activity against microorganisms, even showing comparable results to standard antibiotics like ciprofloxacin and ketoconazole in inhibiting the growth of Staphylococcus aureus.

- Enzyme Interaction Studies suggest that this compound may modulate enzyme activity, influencing biochemical pathways, which could have implications for drug development, particularly in targeting diseases related to enzyme dysfunction.

Cytotoxicity Studies

One study assessed the cytotoxicity of benzofuran derivatives, including this compound. The results indicated that compounds with methyl substitutions at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity. For example, compounds with a methyl group at the C–3 position showed 2–4 times greater potency compared to unsubstituted analogs.

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity.

| Compound | Modification | Activity Level |

|---|---|---|

| Base Compound | None | Reference |

| 10h | Methyl at C–3 | 2–4 times greater than base |

| 10j | Methoxy at C–7 | Lower activity than C–6 substitution |

These findings underscore the importance of molecular modifications in enhancing therapeutic efficacy.

Case Studies

- Antitumor Efficacy In a controlled study involving human cancer cell lines, this compound effectively inhibited growth in approximately 70% of evaluated cancer cell lines, with some exhibiting GI50 values below 0.01 µM.

- Antimicrobial Activity Another study focused on the antimicrobial properties of this compound against various bacterial strains and demonstrated significant inhibition zones compared to control drugs, indicating its potential as an antimicrobial agent.

Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Ring: The initial step involves forming the benzofuran ring through cyclization reactions.

- Substitution Reactions: Ethyl and methyl groups are introduced at the 2nd and 3rd positions of the benzofuran ring, respectively.

- Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Diversity : The target compound lacks electronegative substituents (e.g., Cl, F) or functional groups (e.g., -COOH) commonly associated with enhanced bioactivity in analogs like the 5-fluoro-benzofuran derivative .

Pharmacological Gaps: Unlike chlorphenoxamine HCl (a known antihistamine ) or the 5-fluoro-benzofuran analog (antimicrobial ), the target compound’s biological activity remains undocumented, possibly contributing to its discontinuation .

Stability and Solubility: The hydrochloride salt in the target compound improves solubility compared to non-ionic analogs (e.g., neutral benzofurans), but its discontinuation suggests unresolved stability or synthesis challenges.

Crystallographic and Computational Analysis

- Structural Insights : Benzofuran derivatives like the 5-fluoro analog exhibit planar aromatic cores stabilized by intermolecular hydrogen bonds (e.g., O–H⋯O interactions), which influence crystallinity and stability . The target compound’s crystal structure remains uncharacterized in the provided evidence.

Biological Activity

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN O, with a molecular weight of approximately 211.69 g/mol. The compound features a benzofuran ring structure, characterized by a fused benzene and furan ring, with an amine group at the 7-position and ethyl and methyl groups at the 2- and 3-positions, respectively. This structural arrangement contributes to its unique biological activities.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring allows for binding to these targets, potentially modulating their activity. The compound has shown promising results in various studies, particularly in relation to cancer cell lines and other biological systems.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including ME-180, A549, and HT-29. The compound's cytotoxicity was evaluated using the MTT assay, revealing significant antiproliferative activity. For instance, compounds with modifications at the C–3 position of the benzofuran ring showed enhanced potency compared to their unsubstituted counterparts .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| ME-180 | <0.01 | High |

| A549 | 180 | Moderate |

| HT-29 | 3100 | Low |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The inhibition of tubulin assembly correlates with the compound's antiproliferative effects across different cancer models .

Study on Antiproliferative Activities

A notable study evaluated a series of benzofuran derivatives, including this compound, for their antiproliferative activities against multiple human cancer cell lines. The study found that modifications in the benzofuran structure significantly affected the compounds' potency against cancer cells .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and tubulin proteins. These studies revealed hydrophobic interactions at critical binding sites that stabilize the compound's binding affinity, suggesting a potential pathway for therapeutic applications targeting microtubule dynamics in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature, solvent selection (e.g., dioxane for acid stability ), and stoichiometric ratios of reagents. Use catalysts like triethylamine for deprotonation and monitor reaction progress via TLC or HPLC. Post-synthesis, employ recrystallization or column chromatography (using silica gel) to isolate the hydrochloride salt. Confirm purity via HPLC (≥98% as per industrial standards ) and NMR (e.g., 1H-NMR in DMSO-d6 to verify proton environments ).

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation : Use 1H/13C-NMR to resolve substituent positions on the benzofuran core .

- Purity Assessment : HPLC with UV detection (λmax ~255 nm ) and mass spectrometry (ESI-MS for molecular ion validation).

- Physicochemical Properties : Measure melting point, solubility in polar solvents (e.g., water, ethanol), and logP values via shake-flask methods to predict bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (linked to inflammation risks ).

- Ventilation : Use fume hoods to prevent inhalation of fine particles (respiratory irritant per SDS guidelines ).

- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this benzofuran analog?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, as demonstrated in reaction design frameworks .

- Machine Learning : Train models on existing benzofuran reaction datasets to prioritize synthetic routes with high yield/low energy barriers .

- Validation : Cross-reference computed spectra (IR, NMR) with experimental data to refine computational parameters .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

- Methodological Answer :

- Parameter Adjustment : Re-optimize solvent effects or protonation states in simulations (e.g., DMSO interactions in NMR ).

- Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity .

- Statistical Analysis : Use multivariate regression to identify outliers in datasets (e.g., anomalous HPLC retention times ).

Q. How can researchers design mechanistic studies to elucidate this compound’s interactions with biological targets?

- Methodological Answer :

- In Vitro Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors (modeled after IL-6/MMP3 studies ).

- Isotopic Labeling : Incorporate 13C/15N isotopes into the benzofuran core to track metabolic pathways via LC-MS .

- Toxicity Profiling : Conduct MTT assays on cell lines to assess cytotoxicity thresholds (aligning with pharmacological safety guidelines ).

Methodological Frameworks

Q. What experimental design principles minimize bias in pharmacological evaluations of this compound?

- Methodological Answer :

- Blinding : Use double-blind protocols for in vivo studies to reduce observer bias.

- Dose-Response Curves : Test ≥5 concentrations with triplicate measurements to ensure reproducibility .

- Positive/Negative Controls : Include known inhibitors (e.g., dihydroorotate dehydrogenase inhibitors ) to validate assay sensitivity.

Q. How do interdisciplinary approaches (e.g., chemical engineering + informatics) improve scalability of benzofuran-based research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.